molecular formula C24H28FN3O B11405878 N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

Cat. No.: B11405878
M. Wt: 393.5 g/mol
InChI Key: FDXRDMGFDRPLFV-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole ring system, a fluorophenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole coreThe final step involves the coupling of the benzodiazole intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole ring system can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the cyclohexanecarboxamide moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of a benzodiazole ring, a fluorophenyl group, and a cyclohexanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

IUPAC Name

N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H28FN3O/c25-20-12-5-4-11-19(20)17-28-22-14-7-6-13-21(22)27-23(28)15-8-16-26-24(29)18-9-2-1-3-10-18/h4-7,11-14,18H,1-3,8-10,15-17H2,(H,26,29)

InChI Key

FDXRDMGFDRPLFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F

Origin of Product

United States

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